molecular formula C22H29FN4O3 B2678319 N1-butyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 877632-87-6

N1-butyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No.: B2678319
CAS No.: 877632-87-6
M. Wt: 416.497
InChI Key: RMPYBYZJOLUMIF-UHFFFAOYSA-N
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Description

N1-butyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a complex organic compound that features a combination of fluorophenyl, piperazine, and furan moieties. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-butyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Intermediate: Starting with 2-fluorophenylamine, it can be reacted with a suitable piperazine derivative under controlled conditions.

    Attachment of the Furan Moiety: The intermediate can then be reacted with a furan derivative, possibly through a nucleophilic substitution reaction.

    Oxalamide Formation: Finally, the butyl group and oxalamide moiety can be introduced through a series of condensation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the piperazine nitrogen atoms.

    Reduction: Reduction reactions could target the oxalamide group, potentially converting it to an amine.

    Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine.

Scientific Research Applications

N1-butyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action for such compounds often involves interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and piperazine moieties might interact with binding sites, while the furan ring could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N1-butyl-N2-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
  • N1-butyl-N2-(2-(4-(2-bromophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Uniqueness

The presence of the fluorophenyl group in N1-butyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide might confer unique properties, such as increased binding affinity or altered metabolic stability, compared to its chloro- or bromo- counterparts.

Properties

IUPAC Name

N-butyl-N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O3/c1-2-3-10-24-21(28)22(29)25-16-19(20-9-6-15-30-20)27-13-11-26(12-14-27)18-8-5-4-7-17(18)23/h4-9,15,19H,2-3,10-14,16H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPYBYZJOLUMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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